

# (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

Cat. No.: B063246

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CAS Number: 193352-75-9

This technical guide provides an in-depth overview of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine**, a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and applications.

## Core Compound Information

**(3S,4S)-1-Benzylpyrrolidine-3,4-diamine**, also known by its alternative names (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine and (S,S)-N-BENZYL-3,4-TRANS-DIAMINOPYRROLIDINE, is a C<sub>2</sub>-symmetric chiral vicinal diamine. Its rigid pyrrolidine framework and the defined trans-stereochemistry of the two amino groups make it an effective component in creating a well-defined chiral environment, which is crucial for stereoselective transformations.

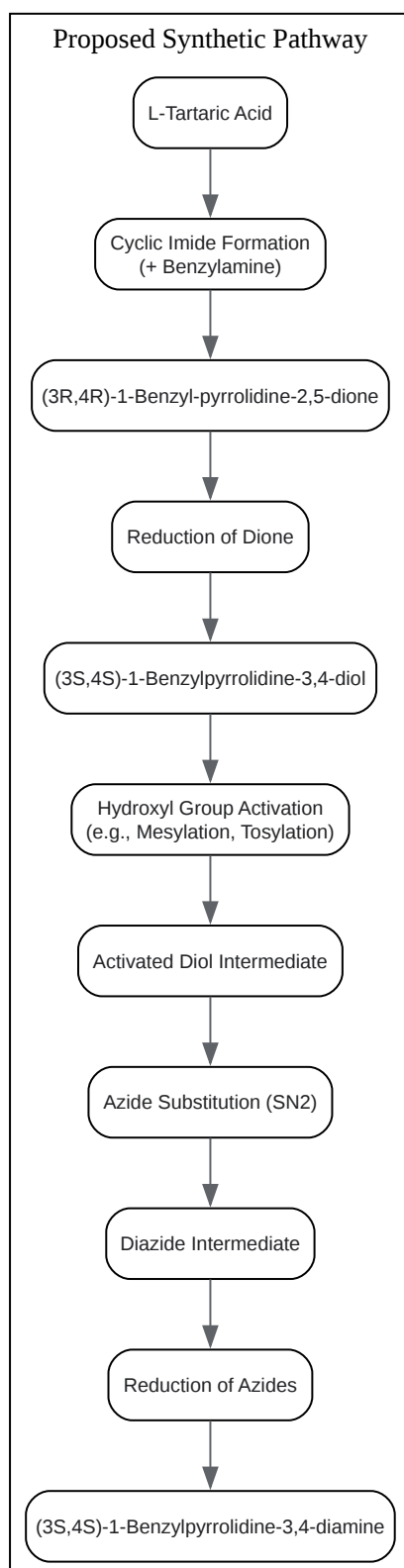
Table 1: Physicochemical Properties

Property	Value
CAS Number	193352-75-9
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>
Molecular Weight	191.27 g/mol
Appearance	Data not available
Boiling Point	Data not available
Melting Point	Data not available
Solubility	Data not available

## Synthesis

While a definitive, detailed experimental protocol for the direct synthesis of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of the analogous diol, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol. This synthesis commences from the readily available and inexpensive chiral precursor, L-tartaric acid.<sup>[1]</sup> The general strategy involves the formation of a cyclic imide from L-tartaric acid and benzylamine, followed by reduction of the carbonyl groups and subsequent conversion of the hydroxyl groups to amines, with retention of stereochemistry.

A general workflow for the synthesis is proposed below.



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Caption: Proposed synthetic pathway for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine**.

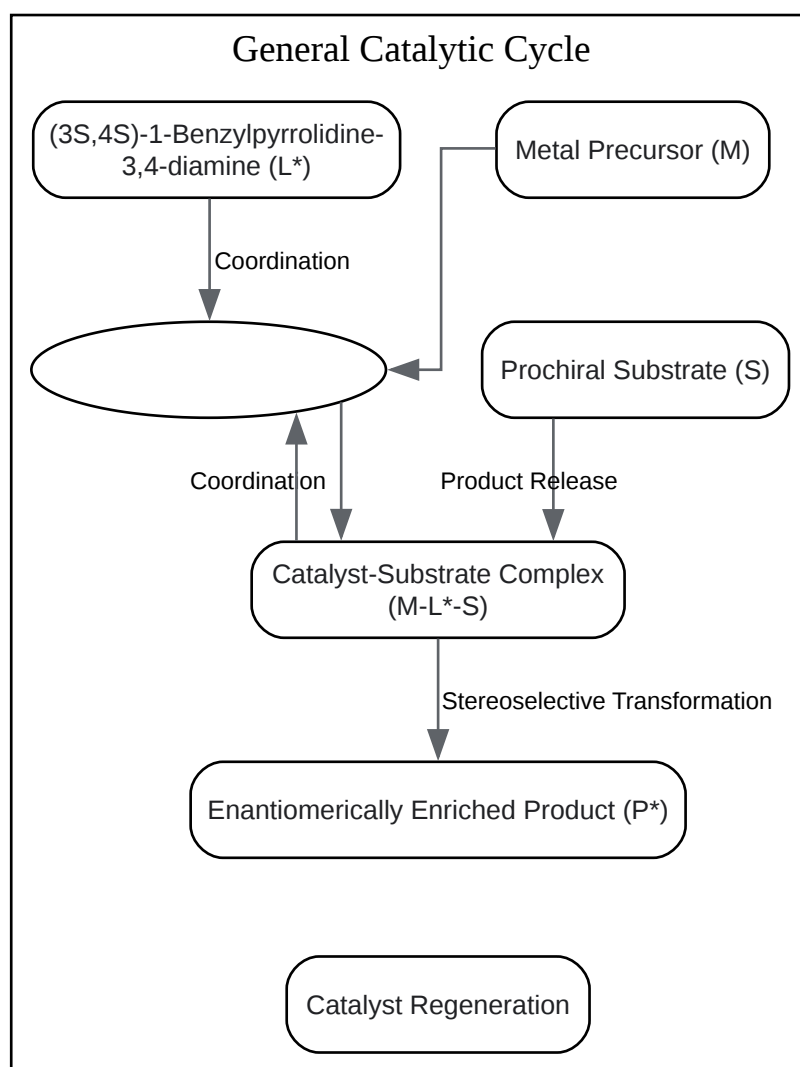
## Applications in Asymmetric Catalysis

The primary application of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** lies in its role as a chiral ligand in asymmetric catalysis. Its C<sub>2</sub>-symmetric nature and the presence of two nitrogen atoms allow it to form stable and well-defined complexes with various transition metals. These chiral metal complexes can then catalyze a wide range of organic reactions, inducing high levels of enantioselectivity.

While specific experimental data for the use of this exact diamine is limited in readily accessible literature, its structural motifs are common in ligands for reactions such as:

- **Asymmetric Hydrogenation:** Chiral diamine ligands are frequently employed in the rhodium- or iridium-catalyzed asymmetric hydrogenation of prochiral olefins and ketones to produce enantiomerically enriched alcohols and other chiral compounds.
- **Asymmetric Transfer Hydrogenation:** Similar to asymmetric hydrogenation, these ligands can be effective in transfer hydrogenation reactions, which use safer and more convenient hydrogen sources.
- **Asymmetric C-C Bond Forming Reactions:** The chiral environment created by the diamine ligand can control the stereochemical outcome of various carbon-carbon bond-forming reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.

The general mechanism for its role as a chiral ligand in a metal-catalyzed reaction is depicted below.



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Caption: Generalized catalytic cycle involving a chiral diamine ligand.

## Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The rigid, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.

While there is no direct evidence of **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** itself being a therapeutic agent, its derivatives have been explored for various medicinal applications. For

instance, the vicinal diamine motif is a key pharmacophore in certain enzyme inhibitors. The ability to synthesize enantiomerically pure compounds using this chiral building block is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

## Suppliers

**(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is available from several chemical suppliers. Researchers should inquire with the suppliers for availability, purity, and pricing.

Table 2: Potential Suppliers

Supplier	Location
Santa Cruz Biotechnology	Dallas, TX, USA
TCI (Shanghai) Development Co., Ltd.	Shanghai, China
BLD Pharm	Shanghai, China
Ambeed	Arlington Heights, IL, USA
Benchchem	Newark, DE, USA

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

## Conclusion

**(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is a valuable chiral building block with significant potential in asymmetric synthesis and as a scaffold in medicinal chemistry. Its C2-symmetric structure and well-defined stereochemistry make it an excellent choice for the development of chiral ligands for a variety of metal-catalyzed reactions. Further research into its applications and the development of detailed synthetic protocols will undoubtedly expand its utility for the scientific community.

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## References

- 1. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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